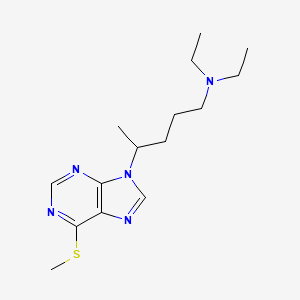
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a purine ring substituted with a methylsulfanyl group and a pentan-1-amine chain with diethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine typically involves multi-step organic reactions. The initial step often includes the formation of the purine ring, followed by the introduction of the methylsulfanyl group. The final steps involve the attachment of the pentan-1-amine chain and the diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurines.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine involves its interaction with specific molecular targets. The purine ring structure allows it to bind to nucleic acids and proteins, potentially inhibiting their function. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-4-(6-methylthio-purin-9-yl)butan-1-amine
- N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)hexan-1-amine
Uniqueness
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine is unique due to its specific substitution pattern on the purine ring and the presence of the pentan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
21267-89-0 |
|---|---|
Fórmula molecular |
C15H25N5S |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine |
InChI |
InChI=1S/C15H25N5S/c1-5-19(6-2)9-7-8-12(3)20-11-18-13-14(20)16-10-17-15(13)21-4/h10-12H,5-9H2,1-4H3 |
Clave InChI |
PEACRLHCXKFYHA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)N1C=NC2=C1N=CN=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


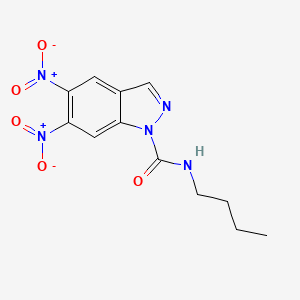


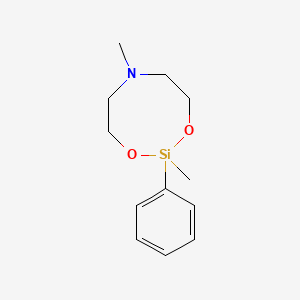
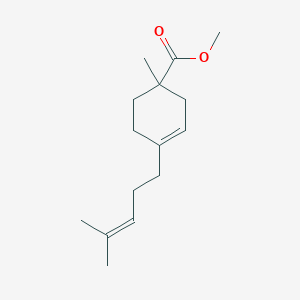

![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

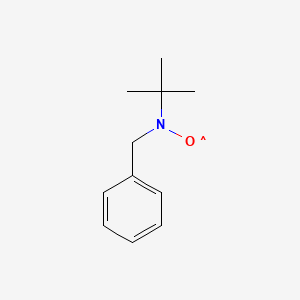

![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)


